(5Z)-5-(4-ethylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-(4-ethylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and an ethylbenzylidene moiety. It is of interest in various fields of research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-ethylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-ethylbenzaldehyde with 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the pyrimidine ring or the benzylidene moiety can yield various reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Industry: In material science, the compound is investigated for its potential use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The biological activity of (5Z)-5-(4-ethylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- (5Z)-5-(4-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-(4-chlorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-(4-fluorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness: The presence of the ethyl group in (5Z)-5-(4-ethylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione distinguishes it from its analogs, potentially influencing its physical properties and biological activities. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-13-8-10-14(11-9-13)12-16-17(22)20-19(24)21(18(16)23)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,20,22,24)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOVCWOZPGHHOA-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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